![molecular formula C15H8F2N4O3S2 B5558449 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidinone derivatives, closely related to our compound of interest, often involves the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by reactions with ethyl chloroacetate and subsequent cyclization. These methods have yielded compounds with significant antimicrobial activities, suggesting a broad utility in chemical synthesis for biomedical applications (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing a folded conformation around the methylene C atom of the thioacetamide bridge. This structure supports intramolecular hydrogen bonding, stabilizing the folded conformation and indicating a potential for complex interactions with biological molecules (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds within this family participate in various chemical reactions, including cyclization and condensation, leading to the formation of new heterocyclic compounds. This reactivity is essential for synthesizing derivatives with potential biological activity, such as antimicrobial and antitumor agents (Behbehani et al., 2012).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity : The synthesis of pyrimidinone and oxazinone derivatives, including those related to the specified chemical structure, has been investigated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory Activity : Research has also explored the anti-inflammatory potential of similar compounds, with findings indicating good anti-inflammatory effects comparable to Prednisolone®. This suggests their utility in developing new anti-inflammatory agents (Amr et al., 2007).
Antitumor and Insecticidal Applications
Antitumor Agents : The synthesis of thieno[2,3-d]pyrimidines has been directed towards evaluating their potential as thymidylate synthase inhibitors and antitumor agents. Although some compounds did not exhibit significant inhibitory activity against human recombinant thymidylate synthase, the research provides a foundation for future exploration in antitumor applications (Gangjee et al., 2004).
Insecticidal Activity : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This line of research opens pathways for developing new pest control agents (Fadda et al., 2017).
Structural and Synthetic Studies
Crystal Structure Analysis : Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular conformations, which is crucial for understanding their interactions and activities at the molecular level (Subasri et al., 2016).
Synthetic Pathways : The exploration of synthetic pathways for creating polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives highlights the versatility of these chemical structures in generating a wide range of potentially useful compounds (Elian et al., 2014).
Future Directions
properties
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4O3S2/c16-6-1-2-8(17)9(3-6)19-10(22)5-25-14-7(4-18)11-12(26-14)13(23)21-15(24)20-11/h1-3H,5H2,(H,19,22)(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSYZUIKJCMPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide |
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